Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate
Overview
Description
Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate is an organic compound with the molecular formula C11H14O5 It is a derivative of benzoic acid and features both methoxy and hydroxyethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate typically involves the esterification of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: The major product is 4-(2-oxoethoxy)-3-methoxybenzoic acid.
Reduction: The major product is 4-(2-hydroxyethoxy)-3-methoxybenzyl alcohol.
Substitution: The major products depend on the nucleophile used; for example, using NaOMe can yield 4-(2-hydroxyethoxy)-3-methoxybenzoate.
Scientific Research Applications
Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and coatings due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate depends on its application. In drug development, it may act as a prodrug that is metabolized into an active form within the body. The hydroxyethoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes. The methoxy group can be involved in interactions with specific enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate can be compared with other similar compounds such as:
Methyl 4-hydroxybenzoate: Lacks the hydroxyethoxy group, making it less soluble in water.
Methyl 3-methoxybenzoate: Lacks the hydroxyethoxy group, reducing its potential for hydrogen bonding and solubility.
Methyl 4-(2-hydroxyethoxy)benzoate: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12/h3-4,7,12H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIJROBTQPSOMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743409 | |
Record name | Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21903-52-6 | |
Record name | Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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